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Abstract

Primary hyperoxalurias (PH) are a group of rare genetic disorders characterized by the
overproduction of oxalate in the liver, leading to recurrent kidney stones, nephrocalcinosis, and
progressive renal failure.[1][2] The final, committed step in the hepatic synthesis of oxalate is
the conversion of glyoxylate to oxalate, a reaction catalyzed by the enzyme lactate
dehydrogenase (LDH).[1][2] CHK-336 is a first-in-class, orally bioavailable, and liver-targeted
small molecule inhibitor of lactate dehydrogenase A (LDHA), developed by Chinook
Therapeutics (now part of Novartis).[3] By specifically inhibiting LDHA in the liver, CHK-336
represents a promising therapeutic strategy for all forms of primary hyperoxaluria and other
conditions driven by excess oxalate production. This technical guide provides an in-depth
overview of the mechanism of action, preclinical and clinical data, and key experimental
protocols related to CHK-336.

Introduction to Hepatic Oxalate Synthesis and
Primary Hyperoxalurias

Hepatic oxalate synthesis is a metabolic process that can lead to the formation of insoluble
calcium oxalate crystals when oxalate is overproduced. In primary hyperoxalurias, genetic
defects in enzymes responsible for glyoxylate metabolism lead to an accumulation of
glyoxylate, which is then converted to oxalate by lactate dehydrogenase.[1][2] There are three
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main types of primary hyperoxaluria (PH1, PH2, and PH3), each caused by a deficiency in a
different enzyme. The overproduction of oxalate in all three types, however, converges at the
final step catalyzed by LDHA. This makes LDHA an attractive therapeutic target for a pan-PH
treatment.

CHK-336: Mechanism of Action

CHK-336 is a potent and selective inhibitor of the LDHA isoenzyme.[4] Its mechanism of action
is centered on the competitive inhibition of LDHA in hepatocytes, thereby blocking the
conversion of glyoxylate to oxalate. A key feature of CHK-336 is its liver-targeted distribution,
which is mediated by organic anion transporting polypeptides (OATPs).[3][5] This targeted
delivery is designed to maximize the therapeutic effect in the liver, the primary site of oxalate
overproduction in PH, while minimizing potential systemic side effects.

Signaling Pathway of Hepatic Oxalate Production and
CHK-336 Intervention
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Caption: Hepatic oxalate synthesis pathway and the inhibitory action of CHK-336 on LDHA.

Quantitative Data
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The following tables summarize the key quantitative data available for CHK-336 from in vitro,
preclinical, and clinical studies.

Table 1: In Vitro Efficacy of CHK-336

Assay Type Target Species IC50 Reference
Enzyme Assay LDH Human 0.4 nM [6]
Hepatocyte -

LDH Not Specified 80-142 nM [6]
Assay

ble 2: linical In Vivo Effi f CHIC.336

Animal Model Description Treatment Key Findings Reference

Robust and

) dose-dependent
Low, once-daily

PH1 Mouse reductions in
Agxt knockout oral doses of ) [5]
Model urinary oxalate to
CHK-336
the normal
range.
Statistically
Seven days of o
PH2 Mouse significant
Grhpr knockout CHK-336 o [1][5]
Model reduction in
treatment

urinary oxalate.

Inhibition of the

Rat

) Dose-dependent  conversion of
Pharmacodynam  Not applicable [5]
) CHK-336 13C2-glycolate to
ic Model

13C2-oxalate.

Table 3: Phase 1 Clinical Trial of CHK-336 in Healthy
Volunteers (NCT05367661)
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Study . ] Safety and Pharmacod
) Population Dosing . . Reference
Design Tolerability ynamics
Maximal
inhibition of
Single Single doses Generall 13C2-glycolate
9 _ 104 Healthy J Y N
Ascending from 15 mgto well-tolerated  to 3C»- [718]
Volunteers
Dose (SAD) 500 mg up to 500 mg.  oxalate
conversion at
60-125 mg.
Generally
well-tolerated
up to 60 mg
for 14 days. A
] ] serious
Multiple daily
] adverse
Multiple doses from
) 104 Healthy event .
Ascending 30 mg to 500 ) Not specified.  [7][9][10]
Volunteers (anaphylaxis)
Dose (MAD) mg for 14 )
occurred in
days

one volunteer
at the 125 mg
dose, leading
to a pause in

the study.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of CHK-336.

In Vitro LDH Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound

against LDH, based on the colorimetric measurement of formazan production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of CHK-336 against

LDH.
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Materials:

e Recombinant human LDHA

e CHK-336

o LDH substrate solution containing:

[e]

Lithium lactate (5 x 1072 mol/L)

o

lodonitrotetrazolium chloride (INT) (6.6 x 104 mol/L)

[¢]

Phenazine methosulfate (PMS) (2.8 x 10~* mol/L)

[¢]

Nicotinamide adenine dinucleotide (NAD™) (1.3 x 10~3 mol/L)

[e]

Tris-HCI buffer (0.2 mol/L, pH 8.2)
e 96-well microtiter plates
e Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

Prepare serial dilutions of CHK-336 in the assay buffer.
e In a 96-well plate, add the LDH enzyme solution to each well.

o Add the different concentrations of CHK-336 to the respective wells. Include a control group
with no inhibitor.

e Pre-incubate the plate at room temperature for a specified period to allow for inhibitor
binding.

« Initiate the enzymatic reaction by adding the LDH substrate solution to all wells.
 Incubate the plate at 37°C for a defined time (e.g., 30 minutes), protected from light.

» Stop the reaction by adding a stop solution (e.g., 1 M acetic acid).
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» Measure the absorbance of the formazan product at 490 nm using a microplate reader.

o Calculate the percentage of LDH inhibition for each CHK-336 concentration relative to the
control.

» Plot the percentage of inhibition against the logarithm of the CHK-336 concentration and
determine the IC50 value using a suitable curve-fitting software.

Experimental Workflow for In Vitro LDH Inhibition Assay
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Caption: Workflow for determining the in vitro inhibitory activity of CHK-336 against LDH.
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In Vivo Studies in Mouse Models of Primary
Hyperoxaluria

This protocol outlines a general procedure for evaluating the efficacy of CHK-336 in reducing
urinary oxalate excretion in mouse models of PH1 (Agxt knockout) and PH2 (Grhpr knockout).

Objective: To assess the in vivo efficacy of CHK-336 in reducing urinary oxalate levels in
mouse models of primary hyperoxaluria.

Materials:

Agxt knockout (PH1) and Grhpr knockout (PH2) mice

CHK-336 formulated for oral administration

Metabolic cages for urine collection

Gas chromatograph-mass spectrometer (GC-MS)

Reagents for oxalate derivatization

Procedure:

e Acclimatize the knockout mice to metabolic cages.

o Collect 24-hour baseline urine samples from all mice.

» Divide the mice into treatment and vehicle control groups.

o Administer CHK-336 orally to the treatment group at various dose levels once daily for a
specified period (e.g., 7 days or longer). The control group receives the vehicle.

o Collect 24-hour urine samples at specified time points during the treatment period.

e Measure the volume of urine collected from each mouse.

¢ Analyze the urinary oxalate concentration using a validated GC-MS method. This typically
involves:
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[e]

Acidification of the urine sample.

Extraction of oxalate.

o

[¢]

Derivatization of oxalate to a volatile ester (e.g., with acidic methanol).

o

Injection of the derivatized sample into the GC-MS for separation and quantification.

o Calculate the total 24-hour urinary oxalate excretion for each mouse.

o Compare the urinary oxalate excretion in the CHK-336 treated groups to the vehicle control
group and to their baseline levels.

13C2-Glycolate Tracer Pharmacodynamic Model

This protocol describes the use of a stable isotope tracer to demonstrate the target
engagement of CHK-336 in vivo.

Objective: To confirm that CHK-336 inhibits the LDH-mediated conversion of glyoxylate to
oxalate in vivo.

Materials:

e Animal model (e.qg., rats) or human volunteers

e CHK-336

o 13Cz-labeled glycolate (stable isotope tracer)

e Metabolic cages for urine collection (for animal studies)

o Gas chromatograph-mass spectrometer (GC-MS) capable of distinguishing between 12C-
oxalate and 13Cz-oxalate

Procedure:
o Administer a single oral dose of 13C2-glycolate to the subjects at baseline.

o Collect urine over a specified period (e.g., 24 hours).
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e Analyze the baseline urinary excretion of 3Cz-oxalate using GC-MS.
e Administer CHK-336 at various dose levels.

o After a specified time following CHK-336 administration, administer a second oral dose of
13C2-glycolate.

o Collect urine again over the same specified period.
e Analyze the post-treatment urinary excretion of 13Cz-oxalate using GC-MS.

o Calculate the percentage of inhibition of the conversion of 13Cz-glycolate to 13C2-oxalate by
comparing the post-treatment excretion to the baseline excretion.

Logical Relationship of the *C2-Glycolate Tracer Study
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Caption: Logical flow of the 3Cz-glycolate tracer study to demonstrate CHK-336 target
engagement.
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Conclusion

CHK-336 is a promising, first-in-class, oral, liver-targeted LDHA inhibitor with the potential to
treat all forms of primary hyperoxaluria. Preclinical data have demonstrated its potent and
selective inhibition of LDH, leading to significant reductions in urinary oxalate in animal models
of PH1 and PH2. A Phase 1 clinical trial in healthy volunteers has established proof-of-
mechanism, showing that CHK-336 effectively blocks hepatic oxalate production. While the
clinical development of CHK-336 was paused due to a serious adverse event, its innovative
approach to treating hyperoxaluria by targeting the final common pathway of oxalate synthesis
remains a significant advancement in the field. Further investigation will be crucial to fully
understand the therapeutic potential and safety profile of CHK-336.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CHK-336 and Hepatic Oxalate Synthesis: A Technical
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[https://www.benchchem.com/product/b11933690#chk-336-and-hepatic-oxalate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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